molecular formula C17H12Cl2N2O2S B2937082 3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide CAS No. 301333-32-4

3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Cat. No.: B2937082
CAS No.: 301333-32-4
M. Wt: 379.26
InChI Key: UJCSXYDHXONNJL-UHFFFAOYSA-N
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Description

3,5-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is a complex organic compound characterized by its molecular structure, which includes multiple functional groups such as chloro, methoxy, thiazole, and benzamide

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide typically involves multiple steps, starting with the preparation of the thiazole core. One common method is the reaction of 4-methoxyaniline with carbon disulfide and chloroacetic acid to form the thiazole ring. Subsequent chlorination and amidation steps are then employed to introduce the dichloro and benzamide groups.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using reactors designed to handle hazardous chemicals safely. The process would be optimized for yield, purity, and cost-effectiveness, often employing continuous flow chemistry to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromic acid may be used.

  • Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst.

  • Substitution: Nucleophilic substitution reactions can be performed using nucleophiles like amines or alcohols.

Major Products Formed:

  • Oxidation: Formation of carboxylic acids or ketones.

  • Reduction: Production of alcohols or amines.

  • Substitution: Introduction of new functional groups, leading to derivatives of the original compound.

Scientific Research Applications

Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.

Biology: It serves as a tool in biological studies to understand enzyme mechanisms and protein interactions.

Industry: The compound's properties make it useful in the manufacture of advanced materials and chemical sensors.

Mechanism of Action

The mechanism by which 3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide exerts its effects involves binding to specific molecular targets, such as enzymes or receptors. The exact pathways and targets depend on the context in which the compound is used, but it generally involves interactions at the molecular level that modulate biological processes.

Comparison with Similar Compounds

  • 4,6-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

  • 3,5-Dichloro-N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

  • 3,5-Dichloro-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide

Uniqueness: 3,5-Dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide is unique due to its specific arrangement of functional groups, which influences its reactivity and biological activity. The presence of the methoxy group at the para position on the phenyl ring is particularly significant, as it affects the compound's electronic properties and interactions with biological targets.

Properties

IUPAC Name

3,5-dichloro-N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O2S/c1-23-14-4-2-10(3-5-14)15-9-24-17(20-15)21-16(22)11-6-12(18)8-13(19)7-11/h2-9H,1H3,(H,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCSXYDHXONNJL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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